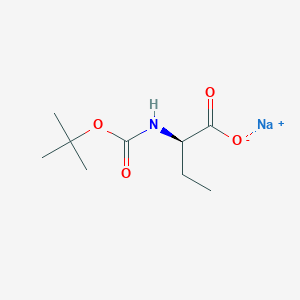

Boc-D-2-aminobutanoic acid

Description

Overview of Boc-Protection Strategies in Amino Acid Chemistry

The synthesis of complex molecules like peptides requires a methodical approach to control the reactivity of various functional groups. nih.gov Protecting groups are essential in this regard, temporarily masking a reactive site to prevent unwanted side reactions. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality of amino acids. chemistrysteps.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This carbamate (B1207046) formation effectively renders the amino group non-nucleophilic. organic-chemistry.org A key advantage of the Boc group is its stability under a variety of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org However, it can be readily removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to regenerate the free amine. chemistrysteps.comamericanpeptidesociety.orggoogle.com This acid-lability allows for an "orthogonal" protection strategy, where other protecting groups sensitive to different conditions (e.g., base-labile Fmoc group) can be used in the same synthetic sequence, enabling selective deprotection at specific steps. organic-chemistry.orgorganic-chemistry.org This strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.govamericanpeptidesociety.org

Academic Research Trajectories for Boc-D-2-aminobutanoic Acid

Academic research involving this compound has primarily focused on its incorporation into novel peptide structures and its use as a chiral building block in asymmetric synthesis. Researchers have explored its potential to influence the secondary structure of peptides and to create analogues of biologically active peptides with modified properties. For instance, its inclusion in peptide sequences can alter receptor binding affinities and biological activity. chemimpex.com Furthermore, the development of efficient synthetic routes to various β-substituted α-aminobutanoic acids, often starting from chiral precursors, highlights the ongoing interest in creating a diverse library of unnatural amino acids for various applications. rsc.orgbeilstein-journals.org

Recent trends also point towards the use of D-2-aminobutanoic acid derivatives in the development of functional foods and beverages, with potential applications in improving animal growth and immunity. cognitivemarketresearch.com The exploration of more sustainable and "green" manufacturing processes for such compounds, utilizing biocatalysts and renewable resources, is another emerging area of investigation. cognitivemarketresearch.com

Scope and Focus of Current Scholarly Investigations on the Compound

Current scholarly investigations on this compound are multifaceted. A significant portion of research is dedicated to its application in medicinal chemistry, particularly in the design and synthesis of peptide-based therapeutics. chemimpex.com This includes the development of novel inhibitors for enzymes and transporters, where the unique stereochemistry of the D-amino acid can lead to improved potency and selectivity. nih.gov

Another area of active research is the development and optimization of synthetic methodologies. This includes exploring new catalysts and reaction conditions for the asymmetric synthesis of 2-aminobutanoic acid derivatives and improving the efficiency of Boc-protection and deprotection steps. acs.orgnih.gov The physical and chemical properties of this compound, such as its solubility and stability, are also of interest, as these factors can significantly impact its handling and utility in various synthetic applications. cymitquimica.comchemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₇NO₄ | chemicalbook.com |

| Molecular Weight | 203.24 g/mol | chemicalbook.com |

| Appearance | White to off-white powder | cymitquimica.comchemicalbook.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and dimethylformamide; less soluble in water. | cymitquimica.comchemicalbook.comchemicalbook.com |

| Storage Conditions | Store in a cool, dry place; sealed in dry, 2-8°C. | cymitquimica.comchemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1820574-87-5; 45121-22-0 |

|---|---|

Molecular Formula |

C9H16NNaO4 |

Molecular Weight |

225.22 |

IUPAC Name |

sodium;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C9H17NO4.Na/c1-5-6(7(11)12)10-8(13)14-9(2,3)4;/h6H,5H2,1-4H3,(H,10,13)(H,11,12);/q;+1/p-1/t6-;/m1./s1 |

InChI Key |

AYXMMGLFBDAGLU-FYZOBXCZSA-M |

SMILES |

CCC(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+] |

solubility |

not available |

Origin of Product |

United States |

Strategic Methodologies for the Enantioselective Synthesis of D 2 Aminobutanoic Acid and Its Boc Derivative

Conventional Chemical Synthesis Routes and Advancements

Traditional organic synthesis provides a range of methods for the preparation of chiral amino acids. These approaches have been refined over the years to improve efficiency, yield, and enantioselectivity.

Hydantoin-Based Approaches

Hydantoin-based methods represent a classical and industrially significant route to α-amino acids. The synthesis typically begins with the Bucherer-Bergs reaction, a multicomponent reaction involving a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source (like potassium cyanide) to form a hydantoin (B18101) ring. nih.govrsc.org This hydantoin can then be hydrolyzed to yield the corresponding amino acid.

For the enantioselective synthesis of D-amino acids, a chemo-enzymatic approach known as the "hydantoinase process" is widely employed. rsc.orgmedchemexpress.com This process utilizes a cascade of three enzymes for the dynamic kinetic resolution of a racemic 5-monosubstituted hydantoin. The key steps are:

Racemization : A hydantoin racemase interconverts the L- and D-enantiomers of the hydantoin substrate.

Enantioselective Hydrolysis : A D-selective hydantoinase hydrolyzes the D-hydantoin to the corresponding D-N-carbamoyl-amino acid.

Hydrolysis : A D-carbamoylase (also known as N-carbamoyl-D-amino acid amidohydrolase) hydrolyzes the D-N-carbamoyl-amino acid to produce the final, optically pure D-amino acid. rsc.orgmedchemexpress.com

This multi-enzyme system is highly efficient, often achieving high yields and excellent enantioselectivity (>99% ee) for various D-amino acids. nih.gov

Homologation and Derivatization Strategies

Homologation reactions are chemical processes that lengthen a carbon chain by a specific repeating unit, typically a methylene (B1212753) group (-CH₂-). wikipedia.org The Arndt-Eistert reaction is a prominent example used for the one-carbon homologation of carboxylic acids, and it has been adapted for the synthesis of β-amino acids from α-amino acids. acs.orggoogle.com The general sequence involves:

Conversion of an N-protected α-amino acid to its acid chloride.

Reaction with diazomethane (B1218177) to form an α-diazoketone.

A metal-catalyzed (e.g., Ag₂O) Wolff rearrangement of the diazoketone to form a ketene (B1206846). google.comnih.gov

The ketene is then trapped by a nucleophile, such as water, to yield the homologated carboxylic acid.

This method preserves the stereochemistry at the α-carbon, making it a valuable tool in chiral synthesis. google.com While primarily used for β-amino acid synthesis, the principles of chain elongation are fundamental in synthetic organic chemistry for accessing novel amino acid structures.

Derivatization, in the context of synthesis, involves modifying a molecule to achieve a target structure. While often used for analytical purposes to improve volatility or detectability, acs.orgdntb.gov.ua derivatization strategies can also be part of a synthetic route. For instance, a readily available chiral amino acid could be chemically modified through a series of reactions involving its side chain or functional groups to yield a more complex or non-natural amino acid.

Palladium-Catalyzed C-H Olefination Methods

Modern synthetic chemistry has seen the emergence of powerful new methods, including palladium-catalyzed C-H bond functionalization. These reactions allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and efficient approach compared to traditional methods that require pre-functionalized starting materials. researchgate.net

In the synthesis of complex amino acids, palladium-catalyzed C-H olefination can be used to introduce new functional groups onto the side chain of an existing amino acid. acs.org These reactions often employ a directing group, which is temporarily attached to the amine or carboxyl group of the amino acid. This directing group positions the palladium catalyst in proximity to a specific C-H bond, enabling regioselective functionalization. Amide-linked auxiliaries attached to either the N- or C-terminus of an α-amino acid substrate can direct functionalization to distal γ and δ positions. acs.org While a direct application for the de novo synthesis of the D-2-aminobutanoic acid backbone via C-H olefination is not prominently reported, this methodology is a versatile tool for creating diverse, non-proteinogenic amino acid derivatives from simpler precursors.

| Catalyst System | Directing Group | Target Position | Key Feature |

| Palladium(II) Acetate | Picolinamide (PA) | γ and δ C-H bonds | Enables functionalization of distal side-chain positions. acs.org |

| Pd(II) Complex | N-2,6-difluorobenzoyl aminoethyl phenyl thioether (MPAThio) ligand | β C-H bonds | Used for enantioselective C-H arylation of N-phthalyl-protected Aib. rsc.org |

Chemoselective Boc-Protection Protocols for Amines and Amino Acids

The protection of the amino group is a critical step in amino acid chemistry and peptide synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many reaction conditions and its facile removal under acidic conditions. highfine.com

The standard protocol for the Boc protection of an amino acid like D-2-aminobutanoic acid involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. fishersci.co.uk

Reaction Conditions for Boc Protection:

Reagent : Di-tert-butyl dicarbonate (Boc₂O)

Base : Sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP) are commonly used. fishersci.co.uk

Solvent : The reaction is flexible and can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), acetone/water mixtures, or acetonitrile. google.comfishersci.co.uk

Temperature : Typically conducted at room temperature or with moderate heating. fishersci.co.uk

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The resulting intermediate collapses, releasing carbon dioxide, tert-butoxide, and the N-Boc protected amino acid. jk-sci.com The process is generally high-yielding and chemoselective for the amino group, leaving the carboxylic acid group untouched. organic-chemistry.org Various protocols have been developed to enhance efficiency, including catalyst-free reactions in water and methods using catalysts like iodine or perchloric acid on silica (B1680970) gel under solvent-free conditions. organic-chemistry.org

| Reagent | Base | Solvent System | Typical Temperature |

| Di-tert-butyl dicarbonate | Triethylamine | Acetone/Water | 0-40 °C google.com |

| Di-tert-butyl dicarbonate | Sodium Hydroxide | Water/THF | Room Temperature fishersci.co.uk |

| Di-tert-butyl dicarbonate | DMAP | THF | Room Temperature mychemblog.com |

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. The use of enzymes can lead to products with very high enantiomeric purity under mild reaction conditions.

Enzyme-Catalyzed Asymmetric Synthesis of D-2-aminobutanoic Acid

A highly efficient, atom-economic enzymatic pathway has been developed for the synthesis of D-2-aminobutanoic acid. This method utilizes a tri-enzymatic cascade that converts the readily available and inexpensive L-threonine into the target D-amino acid. nih.govnih.gov The system comprises three key enzymes:

L-threonine ammonia (B1221849) lyase (l-TAL) : This enzyme catalyzes the deamination of L-threonine to produce the α-keto acid intermediate, 2-oxobutanoic acid, and ammonia.

D-amino acid dehydrogenase (d-AADH) : This enzyme catalyzes the stereoselective reductive amination of 2-oxobutanoic acid to form D-2-aminobutanoic acid. nih.govfrontiersin.org The ammonia required for this step is conveniently supplied by the first reaction, eliminating the need for an external ammonia source. nih.gov

Formate (B1220265) dehydrogenase (FDH) : This enzyme is crucial for cofactor regeneration. It oxidizes formate to carbon dioxide, while reducing NAD⁺ to NADH, which is required by the d-AADH.

This in-vitro multi-enzyme system demonstrates remarkable efficiency, achieving a yield of over 90% and an enantiomeric excess of greater than 99% for D-2-aminobutanoic acid. nih.govnih.gov This biocatalytic route represents a significant advancement, providing a sustainable and highly selective method for the production of this valuable non-natural amino acid.

| Enzyme | Substrate | Product | Function |

| L-threonine ammonia lyase (l-TAL) | L-Threonine | 2-Oxobutanoic acid + Ammonia | α-Keto acid formation |

| D-amino acid dehydrogenase (d-AADH) | 2-Oxobutanoic acid + Ammonia | D-2-aminobutanoic acid | Asymmetric reductive amination |

| Formate dehydrogenase (FDH) | Formate + NAD⁺ | Carbon dioxide + NADH | Cofactor (NADH) regeneration |

Cascade Reactions for Enantiopure D-Amino Acid Production

Multi-enzyme cascade reactions offer an elegant and efficient approach to the synthesis of enantiomerically pure D-amino acids, minimizing downstream processing and improving atom economy. A notable example is the synthesis of D-2-aminobutanoic acid from L-threonine. nih.govresearchgate.net This biocatalytic cascade utilizes a tri-enzymatic system composed of L-threonine ammonia lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate dehydrogenase (FDH). nih.govresearchgate.net

The process begins with the deamination of L-threonine by L-TAL, which produces α-ketobutyrate and ammonia. Subsequently, D-AADH catalyzes the stereoselective reductive amination of the α-keto acid intermediate to yield D-2-aminobutanoic acid. The necessary cofactor, NADH, is regenerated in situ by FDH through the oxidation of formate, which produces carbon dioxide as the only by-product. researchgate.net A significant advantage of this cascade is that the ammonia generated in the first step can be directly utilized as the amino donor in the second step, eliminating the need for an external ammonia source. nih.govresearchgate.net

Table 1: Yield of D-2-aminobutanoic Acid in a Biocatalytic Cascade

| Biocatalyst Form | Yield | Reference |

|---|---|---|

| Purified Enzymes | >95% | nih.gov |

| Cell-Free Extract | >95% | nih.gov |

| Whole Cells | <5% | nih.gov |

| Tri-enzymatic system | >90% | researchgate.net |

Implications of Biocatalysis for Scalable Production

The use of biocatalysis, particularly through enzymatic cascades, holds considerable promise for the scalable and sustainable production of enantiopure D-amino acids like D-2-aminobutanoic acid. Biocatalytic processes are conducted under mild reaction conditions, reducing energy consumption and the formation of hazardous by-products often associated with traditional chemical synthesis. nih.gov The high selectivity of enzymes minimizes the need for complex protection and deprotection steps, streamlining the manufacturing process. nih.gov

Recent advancements have focused on robust transaminases that enable the scalable amination of various substrates with high activity and broad specificity. nih.gov Furthermore, the development of one-pot, multi-enzyme systems demonstrates the potential for highly efficient and cost-effective industrial-scale production of valuable chiral amines and amino acids. acs.orgresearchgate.net The ability to use whole-cell biocatalysts, despite some current limitations, offers a pathway to even more economical processes by eliminating the need for costly enzyme purification. researchgate.net As research continues to overcome challenges such as cofactor regeneration and enzyme stability, biocatalysis is poised to become a cornerstone of green and efficient manufacturing of chiral building blocks for the pharmaceutical and chemical industries. nih.gov

Novel and Emerging Synthetic Methodologies

Beyond biocatalysis, several novel and emerging chemical methodologies are being explored for the enantioselective synthesis of D-amino acids. These approaches often leverage advanced catalytic systems to achieve high levels of stereocontrol.

Catalytic asymmetric aminomethylation represents a powerful strategy for the synthesis of chiral β-amino acids and can be conceptually extended to the synthesis of α-amino acids. This method typically involves the reaction of an aldehyde with an amine source in the presence of a chiral catalyst. For the synthesis of D-2-aminobutanoic acid, this would conceptually involve the asymmetric aminomethylation of propanal.

Organocatalysis has emerged as a particularly effective approach. Chiral primary α-amino amides and their derivatives can act as bifunctional organocatalysts, activating the aldehyde via enamine formation and directing the stereochemical outcome of the reaction. mdpi.com These catalysts possess both a Brønsted base site (the enamine) and a Brønsted acid site (the amide N-H), which can cooperatively activate the reactants and stabilize the transition state. mdpi.com While direct application to D-2-aminobutanoic acid synthesis from propanal is a prospective strategy, the high yields and enantioselectivities achieved for other aldehydes in similar reactions suggest its potential. mdpi.com For instance, asymmetric transfer hydrogenation of acetophenone (B1666503) using chiral ionic liquids derived from amino amides has yielded products with good yields and outstanding enantioselectivity, showcasing the potential of such catalyst systems. mdpi.com

Regioselective functionalization of C-H bonds is a rapidly advancing field in organic synthesis that offers a direct and atom-economical route to complex molecules from simple precursors. For the synthesis of D-2-aminobutanoic acid, this approach could conceptually involve the regioselective amination of a C-H bond in butyric acid or a derivative thereof.

Transition metal catalysis, particularly with palladium, has been extensively studied for the C-H functionalization of aliphatic compounds. acs.orgrsc.org The strategy often relies on the use of a directing group to position the metal catalyst at a specific C-H bond, thereby ensuring regioselectivity. The directing group can be a transient or a removable auxiliary that guides the catalyst to the desired position for C-H activation and subsequent functionalization. acs.org While the direct, enantioselective C-H amination of an unactivated methylene group in a simple aliphatic chain to produce D-2-aminobutanoic acid remains a significant challenge, the progress in site-selective C-H functionalization of more complex amino acid and peptide derivatives points towards the future potential of this methodology. acs.orgrsc.org For example, the photocatalytic α-functionalization of amines provides a mild and atom-economical means to synthesize α-branched amines, and with further development, could be adapted for the synthesis of chiral α-amino acids. nih.gov

Applications in Complex Organic Synthesis and Peptide Chemistry

Role as a Chiral Building Block in Advanced Chemical Transformations

The enantiopure nature of Boc-D-2-aminobutanoic acid makes it an important chiral building block in asymmetric synthesis. researchgate.netenamine.net Chiral building blocks are essential intermediates in the synthesis of natural products and pharmaceuticals, as the biological activity of many molecules is dependent on their specific stereochemistry. enamine.net The use of such optically pure starting materials is a fundamental strategy in organic synthesis to control the stereochemical outcome of a reaction sequence. researchgate.net

This compound can be utilized in various enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Its defined stereocenter at the α-carbon allows for the generation of new stereogenic centers with high diastereoselectivity. This is crucial in the synthesis of complex molecules with multiple chiral centers, where precise control over the three-dimensional arrangement of atoms is paramount. The ethyl side chain of the aminobutanoic acid moiety can also influence the steric course of reactions, providing an additional tool for stereocontrol. Furthermore, non-proteinogenic amino acids like D-2-aminobutanoic acid are useful as chiral reagents in asymmetric syntheses. nih.gov

Integration into Peptidic Architectures

The incorporation of non-natural amino acids into peptide sequences is a widely employed strategy to modulate the biological and physical properties of peptides. This compound is frequently used for this purpose, offering a means to introduce conformational constraints, enhance proteolytic stability, and alter receptor binding affinity and selectivity.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides in a stepwise fashion on a solid support. bachem.com The Boc (tert-butyloxycarbonyl) protecting group strategy is a well-established method in SPPS. nbinno.comchempep.com In this approach, the Nα-amino group of the amino acid is protected by the acid-labile Boc group. peptide.com

The general cycle of Boc-SPPS involves the following steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine. peptide.com

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the free amine of the resin-bound peptide. nbinno.com

Washing: Excess reagents and byproducts are removed by washing the resin with appropriate solvents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. bachem.com this compound integrates seamlessly into this methodology, allowing for its efficient incorporation at any desired position within the peptide chain. nbinno.com The choice of resin, such as Merrifield or PAM resins, is crucial for the success of the synthesis. chempep.com The final peptide is cleaved from the resin, along with the removal of any side-chain protecting groups, typically using a strong acid like hydrogen fluoride (B91410) (HF). chempep.comnih.gov

| Step | Description | Typical Reagents |

|---|---|---|

| Deprotection | Removal of the Nα-Boc protecting group. | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| Neutralization | Conversion of the TFA salt to a free amine. | Diisopropylethylamine (DIEA) in DCM |

| Coupling | Formation of the peptide bond. | This compound, Coupling reagents (e.g., HBTU, HATU) |

| Washing | Removal of excess reagents and byproducts. | Various organic solvents (e.g., DCM, DMF) |

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. libretexts.org In this approach, all reactants are dissolved in a suitable solvent. nih.gov The use of protecting groups for the amino and carboxyl termini is essential to prevent unwanted side reactions like polymerization. libretexts.org

For the incorporation of this compound, its carboxyl group is typically activated to facilitate the formation of the amide bond. americanpeptidesociety.org A variety of coupling reagents are employed for this purpose:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.orgbachem.com They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amino group of the other amino acid. americanpeptidesociety.org

Active Ester-Based Reagents: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress racemization and improve coupling efficiency. americanpeptidesociety.org

Phosphonium and Aminium/Uronium Reagents: Reagents like PyBOP, HBTU, and HATU are highly efficient and lead to high coupling rates with minimal side reactions. bachem.com

The choice of solvent, coupling reagent, and reaction conditions are all critical for achieving a high yield and purity of the desired peptide. americanpeptidesociety.org

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective and efficient for small to medium-scale synthesis. americanpeptidesociety.org |

| Active Ester Additives | HOBt, HOAt | Reduce racemization and improve reaction efficiency when used with carbodiimides. americanpeptidesociety.org |

| Phosphonium/Aminium Salts | PyBOP, HBTU, HATU | Achieve high coupling rates with few side reactions. bachem.com |

The inclusion of D-amino acids and other non-canonical amino acids is a powerful strategy in the design of peptidomimetics. ptfarm.plnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolytic degradation, better bioavailability, and increased receptor affinity. ptfarm.pl

The incorporation of this compound can confer several advantages:

Proteolytic Resistance: Natural peptides composed of L-amino acids are often rapidly degraded by proteases in biological systems. The presence of a D-amino acid residue can render the adjacent peptide bond resistant to cleavage, thereby increasing the peptide's half-life. ptfarm.plnih.gov

Conformational Constraint: The D-configuration of the amino acid can induce specific secondary structures, such as β-turns or altered helical structures, which can be crucial for biological activity.

Modulation of Bioactivity: Replacing an L-amino acid with its D-enantiomer can significantly alter the binding affinity of a peptide for its target receptor, sometimes converting an agonist into an antagonist or enhancing its potency. ptfarm.pl

This compound, therefore, serves as a key building block for creating novel peptidomimetics with tailored therapeutic properties. nih.govfigshare.com

Contribution to Macrocyclic and Constrained Molecular Design

Conformationally restricted amino acids and peptides are important tools in drug design and the study of protein structure and function. nih.gov Macrocyclization, the process of forming a cyclic peptide, is a common strategy to reduce the conformational flexibility of a linear peptide. This can lead to increased receptor selectivity, enhanced stability, and improved pharmacokinetic properties.

This compound can be incorporated into peptide sequences that are destined for cyclization. The D-amino acid can act as a turn-inducing element, facilitating the adoption of a conformation that is amenable to ring closure. The cyclization can be performed either on the solid support or in solution after cleavage of the linear peptide from the resin. The presence of the D-amino acid in the final macrocyclic structure imparts a degree of conformational rigidity that can lock the molecule into a bioactive conformation. chemrxiv.org

Synthesis of Heterocyclic Systems Incorporating D-2-aminobutanoic Acid Moieties

Amino acids are versatile starting materials for the synthesis of a wide array of heterocyclic compounds. beilstein-journals.org The functional groups of this compound, namely the protected amine and the carboxylic acid, can be chemically manipulated to participate in various cyclization reactions.

For example, α-amino acids can be used in [3+2] cycloaddition reactions to form pyrrolidine-containing heterocyclic systems. beilstein-journals.org The amino acid can also serve as a precursor for the synthesis of other heterocyclic structures, such as oxazolidinones, which are of interest due to their potential biological activities. guilan.ac.irresearchgate.net The synthesis of novel heterocyclic systems is an active area of research, and chiral amino acids like D-2-aminobutanoic acid provide a valuable entry point into enantiomerically pure heterocyclic scaffolds. researchgate.net

Stereochemical Aspects and Conformational Research

Chiral Purity and Enantiomeric Excess Determination Methods

The determination of chiral purity and enantiomeric excess (ee) for Boc-D-2-aminobutanoic acid is crucial for its application in stereospecific synthesis. Various analytical techniques are employed to quantify the presence of the desired D-enantiomer over its L-counterpart.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method. cat-online.com This technique allows for the direct separation of the enantiomers, with the area under each peak in the chromatogram being proportional to the concentration of that enantiomer. The use of a chromophoric group, such as the Fmoc group, can enhance detection with a UV detector. cat-online.com

Gas chromatography (GC) on a chiral column is another powerful tool for enantiomeric separation. cat-online.com This method can separate the enantiomers of almost all proteinogenic and many non-proteinogenic α-amino acids, including their N-methylated derivatives. cat-online.com For complex samples like peptides, a GC-mass spectrometry (GC-MS) method can be utilized. This approach involves hydrolysis and derivatization, with deuterium (B1214612) labeling to differentiate between the original D-amino acid content and any racemization that may occur during sample preparation. cat-online.com

Spectroscopic methods have also been developed for the rapid determination of enantiomeric excess. Infrared (IR) spectroscopy, combined with chemometric algorithms like wavelet packet transform (WPT) and least squares support vector machines (LS-SVM), has been shown to be a feasible method for the rapid and accurate determination of the ee values of Boc-protected amino acids. tandfonline.com This method involves decomposing the IR spectral data and using algorithms to identify the frequency bands that contribute most significantly to the quantitative analysis of ee values. tandfonline.com Another approach involves a fluorescence-based assay where the analyte enantiomers assemble with a chiral ligand to form diastereomeric complexes with distinct fluorescence properties, allowing for the determination of the amount of each enantiomer. nih.gov

Mass spectrometry offers a rapid and sensitive alternative for determining enantiomeric excess. ucdavis.edu One such method involves the formation of protonated complexes of the amino acid with a chiral host, like β-cyclodextrin, in the gas phase. The rate of a subsequent guest exchange reaction varies with the chirality of the amino acid, allowing for the creation of a calibration curve to determine the enantiomeric composition of a mixture. ucdavis.edu

A UV-visible sensing method has also been developed for the enantioselective microanalysis of unprotected amino acids in aqueous solutions. This technique relies on competitive binding assays with a chiral scandium complex, enabling the determination of both concentration and enantiomeric composition with high accuracy. acs.org

Table 1: Methods for Determining Enantiomeric Excess

| Method | Principle | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation, accurate quantification. cat-online.com |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | High resolution, suitable for a wide range of amino acids. cat-online.com |

| GC-MS with Deuterium Labeling | Differentiates original enantiomeric content from racemization during sample preparation. | High accuracy for complex samples like peptides. cat-online.com |

| Infrared Spectroscopy with Chemometrics | Quantitative analysis of spectral differences between enantiomers. | Rapid and non-destructive. tandfonline.com |

| Fluorescence-Based Assay | Formation of diastereomeric complexes with distinct fluorescence. | High-throughput and sensitive. nih.gov |

| Mass Spectrometry with Chiral Host | Different rates of guest exchange reactions for enantiomers. | Rapid analysis, high detection limits. ucdavis.edu |

| UV-Visible Sensing with Chiral Complex | Competitive binding assays leading to measurable spectral changes. | Applicable in aqueous solutions, high accuracy. acs.org |

Diastereoselective Synthesis and Control

The controlled synthesis of this compound with high diastereoselectivity is essential for its use as a building block in peptide synthesis. Several strategies have been developed to achieve this, primarily focusing on asymmetric synthesis and the use of chiral auxiliaries.

One common approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of a glycinamide (B1583983) derivative. acs.org This method has been shown to be highly efficient for a variety of alkyl halides, yielding products with high diastereoselectivity. acs.org The subsequent hydrolysis of the alkylation product can be performed under mild conditions to afford the desired α-amino acid with minimal racemization. acs.org

Another strategy is the diastereoselective Strecker synthesis, which involves the addition of cyanide to an imine derived from a chiral amine. renyi.hu This method can be used to produce a wide array of amino acids by varying the starting aldehyde and the chiral amine. masterorganicchemistry.com

Asymmetric catalytic synthesis is a highly efficient method for producing optically enriched α-amino acids. qyaobio.com For example, the Petasis three-component reaction, involving a vinylboronic acid, an N-tert-butylsulfenamide, and glyoxylic acid, can be promoted by a Lewis acid to achieve highly diastereoselective synthesis of β,γ-unsaturated α-amino acids. qyaobio.com Similarly, rhodium-catalyzed C-H insertion reactions have been employed in the synthesis of β²-amino acids. hilarispublisher.com

The synthesis of β-amino acids, which are structurally related to α-amino acids, also provides insights into stereocontrol. For example, the proline-catalyzed addition of aldehydes to N-Boc-protected imines can produce syn-adducts with excellent diastereoselectivity. hilarispublisher.com

The choice of protecting groups and reaction conditions is critical in controlling the stereochemical outcome. The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. The stereoselective synthesis of N(Boc)-β²,³-dialkyl amino nitriles has been achieved through the alkylation of N-Boc protected amino nitriles, yielding easily separable mixtures of diastereomers. nih.gov

Conformational Analysis of this compound Derivatives

The conformational preferences of this compound and its derivatives play a significant role in determining the three-dimensional structure of peptides. A combination of experimental and theoretical techniques is used to elucidate these conformations.

Experimental Techniques for Conformational Elucidation (e.g., NMR, IR, X-ray Diffraction)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the solution-state conformation of molecules. For Boc-protected amino acid and peptide derivatives, ¹³C NMR spectroscopy can provide valuable information about intra- and intermolecular interactions. mdpi.com The chemical shift of the carbonyl carbon in the Boc group is sensitive to the surrounding chemical environment and can indicate the presence of specific conformations. mdpi.com

X-ray Diffraction provides precise information about the solid-state conformation of molecules. By analyzing the diffraction pattern of a single crystal, the three-dimensional arrangement of atoms in the molecule can be determined. This technique has been used to study the crystal structures of various peptides containing modified amino acids, revealing details about their backbone torsion angles and hydrogen bonding patterns. scispace.com

Theoretical and Computational Approaches to Conformational Energies

Quantum Mechanical (QM) Calculations are used to determine the relative energies of different conformers and to predict their geometries. ijcrt.org Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be used to study the conformations of amino acids in the gas phase and in solution. scirp.org These calculations can identify stable conformers and provide insights into the factors that stabilize them, such as intramolecular hydrogen bonding. scirp.org For instance, computational studies on β-amino acids have shown that solvation generally stabilizes the conformations relative to the gas phase. scirp.org

Molecular Dynamics (MD) Simulations allow for the exploration of the conformational landscape of molecules over time. ijcrt.org These simulations can provide a dynamic picture of how molecules like this compound and its derivatives behave in different environments. By combining MD simulations with QM calculations, a more complete understanding of the conformational preferences and energies can be achieved. ijcrt.orgnih.gov

Force Field Modeling is another computational approach used to estimate the conformational energies of amino acids. acs.org These models use a set of parameters to describe the potential energy of a molecule as a function of its atomic coordinates. While computationally less expensive than QM methods, the accuracy of force fields can be a limitation, especially for molecules with unconventional structures like D-amino acids. nih.gov Refinements to force fields are ongoing to improve their accuracy for modeling peptides containing D-residues. nih.gov

Table 2: Theoretical Approaches to Conformational Energies

| Approach | Description | Key Insights |

| Quantum Mechanical (QM) Calculations | Solves the Schrödinger equation to determine electronic structure and energy. | Provides accurate relative energies and geometries of conformers. ijcrt.orgscirp.org |

| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules over time. | Explores the dynamic conformational landscape. ijcrt.orgnih.gov |

| Force Field Modeling | Uses classical mechanics and empirical parameters to calculate potential energy. | Computationally efficient for large systems, but accuracy can be a limitation. nih.govacs.org |

Influence of Stereochemistry on Peptide Secondary Structures

The incorporation of D-amino acids, such as this compound, can have a significant impact on the secondary structure of peptides. While peptides composed entirely of L-amino acids typically form right-handed helices and other well-defined structures, the introduction of a D-amino acid can disrupt or alter these structures. oup.com

The inverted stereochemistry at the α-carbon of a D-amino acid leads to different preferred backbone torsion angles (phi and psi) compared to its L-counterpart. oup.com This can induce turns or kinks in the peptide backbone, leading to the formation of unique secondary structures. For example, the introduction of a D-amino acid can promote the formation of β-turns and β-hairpins. rsc.org

In some cases, the incorporation of a D-amino acid can disrupt helical structures. mdpi.com Circular dichroism studies have shown that the introduction of D-amino acids can be highly disruptive to α-helical structures, leading to a significant reduction in helical content. mdpi.com However, the effect of a D-amino acid on secondary structure is context-dependent and can be influenced by the specific amino acid sequence and the position of the D-residue. rsc.orgpreprints.org For instance, substitutions at the N- or C-terminus of a peptide may have a minimal effect on an α-helical structure, while substitutions in the middle of the sequence can be highly disruptive. nih.gov

Impact of D-Amino Acid Stereochemistry on Peptide Stability and Folding

The stereochemistry of amino acids plays a crucial role in the stability and folding of peptides. The introduction of D-amino acids into a peptide chain composed of L-amino acids can have both stabilizing and destabilizing effects. oup.compreprints.org

One of the most significant impacts of incorporating D-amino acids is the increased resistance to proteolytic degradation. oup.com Proteases, which are enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. Therefore, peptides containing D-amino acids are less susceptible to enzymatic cleavage, leading to a longer biological half-life. oup.commdpi.com

The thermodynamic stability of a peptide can also be affected by the presence of D-amino acids. In some cases, the incorporation of a D-amino acid can enhance the thermal stability of a peptide. scirp.orgresearchgate.net For example, a study on a collagen-like peptide showed that the substitution of an L-leucine with a D-leucine resulted in a higher melting temperature (Tm), indicating greater thermodynamic stability. scirp.orgresearchgate.net However, in other contexts, the introduction of a D-amino acid can destabilize the native conformation of a peptide. oup.com

The folding process of a peptide can also be influenced by the presence of D-amino acids. The altered conformational preferences of D-residues can guide the peptide chain to fold into different three-dimensional structures than would be observed with an all-L-amino acid sequence. preprints.org Computational studies have suggested that peptides composed of a mixture of L- and D-amino acids could have been involved in prebiotic metabolisms, despite having less thermodynamically stable structures in some cases. preprints.org The position of the D-amino acid within the peptide sequence is a critical factor in determining its effect on stability and folding. preprints.org

Mechanistic Studies of Reactions Involving Boc D 2 Aminobutanoic Acid

Elucidation of Reaction Pathways in Boc-Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, and understanding the mechanisms of its attachment and removal is fundamental.

Boc-Protection Pathway: The protection of the amino group of D-2-aminobutanoic acid typically involves a nucleophilic acyl substitution reaction. The process commonly utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA), within a solvent like tetrahydrofuran (B95107) (THF). jk-sci.com The reaction initiates with the nitrogen atom of the amino acid acting as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. jk-sci.com This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the more stable products of carbon dioxide (CO₂) and tert-butoxide. The base then abstracts a proton from the now positively charged amine, yielding the N-Boc protected D-2-aminobutanoic acid. jk-sci.com Green chemistry approaches have also been developed, enabling this reaction to proceed efficiently under solvent- and catalyst-free conditions. researchgate.net

Boc-Deprotection Pathway: The removal of the Boc group is characteristically achieved under acidic conditions. A common reagent system is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The mechanism begins with the protonation of the carbonyl oxygen of the Boc group by the acid. jk-sci.com This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comacsgcipr.org The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. jk-sci.com

Mechanistic studies have revealed that the kinetics of deprotection can be complex. For instance, the HCl-catalyzed deprotection of Boc-protected amines has been shown to exhibit a second-order dependence on the concentration of HCl. nih.govresearchgate.net This is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated carbamate (B1207046). nih.govresearchgate.net In contrast, deprotection with TFA can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. nih.govresearchgate.net

| Reaction | Typical Reagents | Key Mechanistic Steps | Byproducts |

| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) | 1. Nucleophilic attack by amine on Boc₂O. 2. Elimination of tert-butyl carbonate. 3. Decomposition to CO₂ and tert-butoxide. 4. Deprotonation of the amine. | CO₂, t-Butanol |

| Boc-Deprotection | Strong Acid (e.g., TFA, HCl) | 1. Protonation of the carbamate. 2. Formation of a tert-butyl cation. 3. Formation of an unstable carbamic acid. 4. Decarboxylation to the free amine. | CO₂, Isobutylene (B52900)/tert-butyl byproducts |

Investigation of Catalytic Cycles in Asymmetric Transformations

Boc-D-2-aminobutanoic acid and its derivatives are valuable substrates in catalytic asymmetric synthesis. Mechanistic investigations of these transformations are key to understanding the origins of enantioselectivity.

One notable example is the highly enantioselective, inverse-electron-demand hetero-Diels-Alder reaction between olefins and in situ generated N-Boc-formaldimine, catalyzed by a strong and confined Brønsted acid. nih.gov This reaction provides access to valuable chiral 1,3-amino alcohols. Mechanistic studies, including isotope labeling and kinetic analysis, have shed light on the catalytic cycle. nih.gov

The proposed mechanism proceeds via a concerted [4 + 2]-cycloaddition pathway. nih.gov A key finding is the involvement of an oxazinium intermediate. Kinetic analyses have revealed an unusual catalyst order greater than one (specifically, around 1.4), suggesting that a second molecule of the catalyst may be involved in the turnover-limiting step. nih.gov This second catalyst molecule is hypothesized to facilitate the breakdown of an intermediate, thereby restoring the active catalyst and completing the cycle. The presence of heterochiral catalyst mixtures was found to accelerate the reaction, supporting the hypothesis of multiple catalyst molecules being involved in the consumption of the reaction intermediate. nih.gov

Studies on Side Reactions and Epimerization Control

Several side reactions can occur during the synthesis and manipulation of this compound, potentially affecting yield and purity.

A primary concern during Boc-deprotection is the formation of the electrophilic tert-butyl cation. acsgcipr.org This cation can react with any nucleophiles present in the reaction mixture, leading to unwanted byproducts. For substrates containing nucleophilic functional groups such as thiols, or electron-rich aromatic rings, t-butylation is a common side reaction. acsgcipr.org To mitigate this, "scavengers" like thiophenol or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation. acsgcipr.orgorganic-chemistry.org

Epimerization, or the loss of stereochemical integrity at the α-carbon, is a critical issue in amino acid chemistry, particularly during peptide coupling reactions where the carboxylic acid group is activated. researchgate.net When the carboxyl group of this compound is activated (e.g., to form an active ester or an acid chloride), the acidity of the α-proton is increased. This can lead to deprotonation by a base, followed by reprotonation, which can result in racemization. The choice of coupling reagents, base, and reaction conditions is therefore crucial to prevent epimerization.

Another practical consideration arises from the evolution of gases. Both the protection and deprotection reactions produce carbon dioxide, and the deprotection can also generate isobutylene from the tert-butyl cation. jk-sci.comacsgcipr.org Therefore, these reactions should not be performed in closed systems to avoid pressure buildup. jk-sci.com

| Side Reaction | Origin | Substrate Moiety Affected | Control/Prevention Strategy |

| t-Butylation | Formation of tert-butyl cation during acidic deprotection | Nucleophilic groups (e.g., thiols, phenols, indoles) | Addition of scavengers (e.g., thiophenol, triethylsilane) |

| Epimerization | Increased acidity of α-proton upon carboxyl group activation | α-Carbon stereocenter | Careful selection of coupling reagents, bases, and reaction temperature |

| Pressure Buildup | Gas evolution (CO₂, isobutylene) | Entire reaction system | Performing reactions in an open or vented system |

Kinetic and Thermodynamic Investigations of Derivatization Reactions

Kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms and help in optimizing reaction conditions.

As mentioned previously, kinetic analysis of the acid-catalyzed deprotection of the Boc group has yielded significant mechanistic information. The discovery of a second-order rate dependence on HCl concentration points to the involvement of two acid molecules in the rate-determining step, likely one to protonate the carbamate and a second to assist in the departure of the t-butyl group. nih.govresearchgate.net

In the context of asymmetric transformations, kinetic studies can reveal the roles of different components in the catalytic cycle. For the hetero-Diels-Alder reaction discussed earlier, variable time normalization analysis (VTNA) was used to determine the reaction order with respect to the catalyst. The non-integer order of 1.4 strongly indicated a complex mechanism where the catalyst plays more than a simple substrate-activating role. nih.gov Further studies showed that the addition of water to this system led to a decrease in the reaction rate, suggesting catalyst inhibition by water. nih.gov These kinetic investigations are crucial for understanding catalyst behavior and for the rational design of more efficient catalytic systems.

Advanced Analytical and Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity and the enantiomeric excess (e.e.) of Boc-D-2-aminobutanoic acid. Purity analysis is critical as impurities can lead to the formation of undesired side-products during peptide synthesis. nbinno.com Enantiomeric analysis confirms that the stereochemical configuration of the amino acid is preserved, which is vital for the biological activity of the final peptide.

For chemical purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. The compound is separated on a nonpolar stationary phase, such as C18, with a polar mobile phase. Commercial suppliers often guarantee a purity of ≥98% as determined by HPLC. jk-sci.comjk-sci.com

Enantiomeric analysis requires a chiral environment to differentiate between the D- and L-enantiomers. This can be achieved through two main HPLC-based approaches:

Direct Separation: This method utilizes a chiral stationary phase (CSP). For instance, macrocyclic antibiotic-based CSPs, like those derived from Ristocetin A, can separate derivatized amino acid enantiomers. mst.edu The choice of the N-protecting group can influence the elution order of the enantiomers. mst.edu

Indirect Separation: This approach involves pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column. This technique is widely used in chiral metabolomics for the analysis of amino acids. nih.gov

The selection of the appropriate HPLC method depends on the specific requirements of the analysis, including sensitivity, resolution, and sample matrix.

| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Enantiomeric Analysis |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) rsc.org | Chiral Stationary Phase (e.g., Ristocetin A) or RP-C18 (post-derivatization) mst.edu |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Isocratic or gradient, dependent on CSP or diastereomer properties |

| Detection | UV at ~210-220 nm tec5usa.com | UV or Mass Spectrometry (MS) |

| Purity Specification | ≥98% jk-sci.comjk-sci.com | Enantiomeric Excess (e.e.) typically >99% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of the Boc protecting group, the aminobutanoic acid backbone, and their connectivity.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key expected signals for this compound include a large singlet for the nine equivalent protons of the tert-butyl group (Boc), signals for the methine (α-CH), methylene (B1212753) (-CH₂-), and methyl (-CH₃) protons of the butanoic acid chain, and a signal for the amide proton (NH). The chemical shifts (δ) are influenced by the solvent used. For the unprotected D-2-aminobutyric acid in D₂O, the α-CH proton appears around 3.67 ppm, the methylene protons as a multiplet around 1.8-1.9 ppm, and the methyl protons as a triplet around 0.94 ppm. rsc.org The addition of the Boc group would shift the α-CH proton signal.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, and the α-carbon, β-carbon, and γ-carbon of the butanoic acid chain. For the parent D-2-aminobutyric acid, signals are observed around 174.8 ppm (C=O), 55.8 ppm (α-C), 23.6 ppm (β-C), and 8.5 ppm (γ-C). rsc.org

Certificates of analysis for Boc-protected amino acids often confirm that the ¹H NMR spectrum is consistent with the expected structure and may state a purity of ≥98.0% as determined by NMR. medchemexpress.com

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.4 | Singlet | 9H |

| -NH- | Solvent dependent | Broad Singlet / Doublet | 1H |

| α-CH | ~4.0-4.3 | Multiplet | 1H |

| -CH₂- | ~1.7-1.9 | Multiplet | 2H |

| -CH₃ | ~0.9 | Triplet | 3H |

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~175-178 |

| -NH-C=O (Boc) | ~155-157 |

| -C(CH₃)₃ (Boc) | ~80 |

| α-CH | ~55-58 |

| -C(CH₃)₃ (Boc) | ~28 |

| -CH₂- | ~24-26 |

| -CH₃ | ~9-11 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Sequence Confirmation

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and for confirming its incorporation into a peptide sequence. The molecular formula of this compound is C₉H₁₇NO₄, which corresponds to a monoisotopic molecular weight of approximately 203.1158 g/mol .

Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. For this compound, these would appear at m/z values of approximately 204.12 and 226.10, respectively.

When this compound is incorporated into a peptide during solid-phase peptide synthesis (SPPS), MS is used to verify the mass of the final product. nih.gov Any deviation from the expected molecular weight could indicate incomplete reactions (deletions) or unintended side reactions. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, where the peptide is fragmented in the mass spectrometer and the resulting fragment ions are analyzed. The mass difference between adjacent fragment ions can confirm the presence and position of the 2-aminobutanoic acid residue within the peptide chain. nih.gov

Vibrational Circular Dichroism (VCD) and other Chiroptical Methods

Chiroptical methods are essential for confirming the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This results in a spectrum with positive and negative bands that are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. The chiroptical response of amino acids can be enhanced by N-substitution. researchgate.net The introduction of the Boc group on the nitrogen atom of D-2-aminobutanoic acid would be expected to produce a unique VCD spectrum, which can be compared with quantum mechanically predicted spectra to unambiguously assign the D-configuration. researchgate.net

Optical Rotation (OR): This is a traditional method that measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of light used. For example, the L-enantiomer, Boc-L-2-aminobutanoic acid, is reported to have a specific rotation of -18.3° (c=1.069 in Methanol). medchemexpress.com The D-enantiomer would be expected to have a positive rotation of the same magnitude under identical conditions.

These chiroptical techniques provide definitive proof of the enantiomeric nature of the starting material, which is a critical quality attribute.

Foundational Contributions to Medicinal Chemistry Scaffold Development

Use as a Scaffold for Lead Compound Modification in Preclinical Research

In the realm of drug discovery, lead optimization is a critical phase where an initial hit compound is chemically modified to improve its therapeutic properties. Boc-D-2-aminobutanoic acid serves as a valuable scaffold in this process, providing a framework upon which further structural modifications can be made to enhance potency, selectivity, and pharmacokinetic profiles.

The ethyl side chain of 2-aminobutanoic acid offers a site for chemical diversification. By using this compound as a starting point, medicinal chemists can introduce a variety of functional groups onto this side chain to probe the chemical space around a biological target. This approach, often referred to as side-chain decoration, can lead to the identification of novel interactions with the target receptor, thereby improving binding affinity and efficacy.

Moreover, the D-configuration of the amino acid provides a stable backbone for these modifications. The inherent resistance to proteolysis conferred by the D-amino acid ensures that the modified scaffold remains intact in biological assays, allowing for a more accurate assessment of the structure-activity relationship (SAR) of the introduced modifications.

While specific preclinical data for lead compounds directly using a this compound scaffold is often proprietary, the general principles of its application are well-documented in the broader context of peptidomimetic design. For instance, a hypothetical lead optimization campaign could involve the synthesis of a library of analogs where the ethyl group of D-2-aminobutanoic acid is functionalized with different aromatic or aliphatic moieties. The biological activity of these analogs would then be evaluated to identify modifications that lead to improved performance.

| Modification to D-2-aminobutanoic acid scaffold | Resulting Change in Property | Preclinical Assessment |

| Addition of a phenyl group to the side chain | Increased hydrophobicity | Evaluation of binding affinity to a hydrophobic pocket of the target protein. |

| Introduction of a hydroxyl group | Increased hydrophilicity and potential for new hydrogen bonding | Assessment of solubility and interaction with polar residues in the binding site. |

| Extension of the alkyl chain | Altered steric bulk and flexibility | Analysis of conformational changes and their impact on receptor binding. |

Development of Analogues with Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids is a highly effective strategy to overcome this limitation. Analogues of bioactive peptides containing D-2-aminobutanoic acid exhibit significantly enhanced stability against enzymatic cleavage.

Proteases are highly stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids. When a D-amino acid is present, the enzyme's active site cannot accommodate the altered stereochemistry, thus preventing hydrolysis of the adjacent peptide bonds. This resistance to proteolysis translates to a longer in vivo half-life, allowing the peptide to reach its target and exert its therapeutic effect for a more extended period.

Numerous studies have demonstrated the stabilizing effect of D-amino acid substitution. For example, replacing a key L-amino acid in a naturally occurring antimicrobial peptide with its D-counterpart can render the peptide resistant to degradation by bacterial proteases, thereby enhancing its antimicrobial efficacy.

The following table illustrates the general principle of how D-amino acid substitution can enhance proteolytic stability, based on findings from various studies on different peptides.

| Peptide | Modification | Enzyme | Stability Outcome |

| L-peptide A | Substitution of L-Alanine with D-Alanine | Trypsin | Increased resistance to tryptic cleavage. |

| L-peptide B | Replacement of L-Leucine with D-Leucine | Chymotrypsin | Reduced degradation by chymotrypsin. |

| L-peptide C | Incorporation of D-2-aminobutanoic acid | Serum Proteases | Enhanced stability in human serum. |

Strategies for Modulating Conformational Preferences in Peptidomimetics for Target Interaction Studies

The biological activity of a peptide is intimately linked to its three-dimensional conformation. Peptidomimetics are designed to mimic the essential structural features of a natural peptide while having improved drug-like properties. The incorporation of conformationally constrained amino acids, such as D-2-aminobutanoic acid, is a key strategy in the design of peptidomimetics with well-defined structures for probing and optimizing interactions with biological targets.

The introduction of a D-amino acid into a peptide sequence can significantly alter its conformational landscape. The steric hindrance imposed by the side chain in the D-configuration can restrict the rotational freedom of the peptide backbone, favoring specific dihedral angles (phi and psi). This can lead to the stabilization of particular secondary structures, such as β-turns and helices, which are often the bioactive conformations for receptor binding.

By systematically replacing L-amino acids with D-2-aminobutanoic acid at various positions within a peptide, researchers can create a library of conformationally distinct peptidomimetics. The biological evaluation of these analogs can then provide valuable insights into the structure-activity relationship and help to elucidate the precise conformation required for optimal target interaction. This approach is instrumental in the rational design of potent and selective peptide-based drugs.

For example, if a β-turn is hypothesized to be the bioactive conformation of a peptide, introducing a D-amino acid at a specific position within the turn sequence can stabilize this structure. The resulting peptidomimetic would be expected to exhibit higher binding affinity and biological activity compared to the more flexible parent peptide.

| Conformational Goal | Strategy using D-2-aminobutanoic acid | Expected Outcome for Target Interaction |

| Stabilize a β-turn | Incorporate D-2-aminobutanoic acid at the i+1 position of the turn | Enhanced binding affinity due to pre-organization of the pharmacophore. |

| Induce a helical conformation | Place D-2-aminobutanoic acid at specific intervals to promote helical folding | Improved interaction with a helical binding groove on the target protein. |

| Introduce a kink in the backbone | Strategic placement of D-2-aminobutanoic acid to disrupt a linear conformation | Access to a different binding pocket or mode of interaction with the target. |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

No specific molecular modeling or molecular dynamics (MD) simulation studies focused on Boc-D-2-aminobutanoic acid were identified. Such simulations would typically be used to explore the compound's behavior in various environments, its interaction with solvents, and its dynamic structural properties, but this information is not available in the reviewed literature.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

There are no available DFT studies detailing the reaction mechanisms or transition states involving this compound. Research in this area would provide insight into the energetics and pathways of its chemical transformations, but specific calculations for this compound have not been published.

Conformational Energy Landscapes and Solvent Effects

Detailed conformational energy landscapes or specific analyses of solvent effects for this compound are not described in the current scientific literature. While studies on related amino acids have explored how different solvents influence conformational preferences, researchgate.net this analysis has not been extended to the target molecule.

Prediction of Spectroscopic Properties

No dedicated computational studies on the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound using methods like DFT were found. While DFT is a common tool for predicting such properties, researchgate.netnih.gov it has not been applied in published research for this specific molecule.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Approaches

The traditional synthesis of non-natural amino acids, including Boc-D-2-aminobutanoic acid, often involves multi-step processes with the use of stoichiometric reagents and hazardous solvents, leading to significant waste generation. mdpi.comchemrxiv.org A major thrust in future research is the development of greener and more atom-economical synthetic routes. This includes the exploration of biocatalytic methods, where enzymes are used to catalyze key steps with high stereoselectivity under mild conditions, thereby reducing the environmental impact. mdpi.comresearchgate.net For instance, engineered transaminases could potentially be employed for the asymmetric amination of a suitable keto-acid precursor to directly yield the desired D-enantiomer of 2-aminobutanoic acid, which can then be protected with the Boc group.

Another promising avenue is the use of catalytic asymmetric methods that minimize the use of chiral auxiliaries and stoichiometric reagents. nih.gov Continuous flow chemistry is also emerging as a powerful tool for the sustainable synthesis of fine chemicals, offering advantages such as improved reaction control, enhanced safety, and easier scalability. The application of these green chemistry principles to the synthesis of this compound will be crucial for its cost-effective and environmentally benign production on a larger scale.

| Synthetic Approach | Key Advantages | Relevance to this compound |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.com | Potential for direct asymmetric amination of a keto-precursor. |

| Catalytic Asymmetric Synthesis | High atom economy, reduced use of chiral auxiliaries. nih.gov | Greener alternative to traditional resolution methods. |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Potential for efficient and automated large-scale production. |

Exploration of Novel Protecting Group Chemistries

While the tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group in peptide synthesis, the exploration of novel protecting groups remains an active area of research. google.comub.eduug.edu.plresearchgate.net The ideal protecting group should be stable under a wide range of reaction conditions, easily introduced and removed with high selectivity, and should not lead to side reactions. researchgate.net Future research may focus on developing protecting groups that are orthogonal to existing protecting group strategies, allowing for the synthesis of more complex and highly functionalized peptides incorporating this compound.

For example, the development of photolabile or enzymatically cleavable protecting groups could offer milder and more specific deprotection methods, which would be particularly valuable in the synthesis of sensitive or complex peptide sequences. Furthermore, research into "safety-catch" protecting groups, which are stable until activated by a specific chemical transformation, could provide an additional layer of control in complex synthetic schemes.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, and this trend is set to have a significant impact on the use of this compound. beilstein-journals.orgcreative-peptides.com Automated peptide synthesizers are now commonplace in research laboratories and industrial settings, enabling the rapid and efficient synthesis of peptides with defined sequences. beilstein-journals.orgcreative-peptides.com The integration of a wider variety of non-natural amino acids, including this compound, into these automated platforms is a key area of future development. This will require the optimization of coupling and deprotection protocols for these unique building blocks to ensure high yields and purity of the final peptides.

Beyond peptide synthesis, the integration of this compound into more general automated synthesis platforms will enable the rapid generation of libraries of small molecules for drug discovery and other applications. These platforms, often incorporating robotic systems and machine learning algorithms, can accelerate the discovery-make-test-analyze cycle, leading to the faster identification of new bioactive compounds.

Advancements in High-Throughput Screening of this compound Derived Libraries

The ability to rapidly synthesize large and diverse libraries of compounds containing this compound necessitates parallel advancements in high-throughput screening (HTS) methodologies. nih.govacs.orgnih.gov HTS allows for the rapid testing of thousands or even millions of compounds for a specific biological activity. nih.govnih.gov Future developments in HTS will likely involve the use of more sophisticated and physiologically relevant assay systems, such as cell-based assays and organ-on-a-chip technologies.

The screening of libraries derived from this compound could lead to the discovery of novel therapeutic agents, diagnostic probes, and research tools. nih.gov For example, libraries of peptides or small molecules incorporating this non-natural amino acid could be screened for their ability to inhibit specific enzymes, modulate protein-protein interactions, or act as agonists or antagonists of cell surface receptors. The development of fluorescence-based and other sensitive detection methods will be crucial for the successful implementation of these HTS campaigns. bath.ac.uk

| Screening Technology | Application for this compound Libraries |

| Cell-Based Assays | Identification of compounds that modulate cellular pathways or have cytotoxic effects. |

| Organ-on-a-Chip | More physiologically relevant screening for efficacy and toxicity. |

| Fluorescence-Based Assays | Sensitive detection of binding or enzymatic activity. bath.ac.uk |

| Affinity Selection-Mass Spectrometry | Rapid identification of high-affinity binders from complex libraries. nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry and Biology

The future of research involving this compound lies at the interface of organic chemistry and biology. portlandpress.comrichmond.edu The ability to synthesize peptides and other molecules containing this non-natural amino acid opens up exciting new avenues for probing and manipulating biological systems. portlandpress.comrichmond.edunih.gov For example, peptides containing this compound could be used to study the structural and functional roles of specific amino acid residues in proteins, or to develop peptides with enhanced stability and resistance to proteolytic degradation.

Furthermore, the incorporation of unnatural amino acids into proteins through genetic code expansion is a rapidly developing field that holds immense promise. portlandpress.comnih.gov While this has primarily focused on the L-enantiomers of amino acids, future research may explore the possibility of incorporating D-amino acids like D-2-aminobutanoic acid into proteins, which could lead to proteins with novel catalytic activities or binding specificities. This interdisciplinary approach, combining the power of chemical synthesis with the tools of molecular biology, will be essential for unlocking the full potential of this compound and other non-natural amino acids in both basic research and therapeutic applications.

Q & A

Q. What are the critical steps for synthesizing Boc-D-2-aminobutanoic acid with high enantiomeric purity?

Methodological Answer: Synthesis typically involves enantioselective protection of the amine group using tert-butoxycarbonyl (Boc) chemistry. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or enzymatic methods to ensure stereochemical integrity .

- Boc Protection : Reaction with di-tert-butyl dicarbonate under anhydrous conditions, monitored by TLC or HPLC to confirm completion .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >98% purity. Validate purity via NMR (¹H/¹³C) and chiral HPLC .

Q. How does this compound differ structurally from its L-enantiomer, and why is this distinction critical in peptide synthesis?

Methodological Answer: The D-enantiomer has an R-configuration at the α-carbon, altering spatial orientation compared to the L-form (S-configuration). This distinction impacts:

- Peptide Backbone Conformation : D-amino acids resist proteolytic degradation, enhancing peptide stability .

- Experimental Design : Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm stereochemistry in synthesized peptides .

Advanced Research Questions

Q. What analytical techniques are most effective for detecting trace impurities in this compound, and how should data contradictions be resolved?

Methodological Answer:

- LC-MS/MS : Detects impurities at ppm levels; use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Calibrate against certified reference standards .

- Handling Contradictions : If NMR and LC-MS results conflict (e.g., unidentified peaks), perform spiking experiments with suspected impurities or employ 2D-NMR (HSQC, COSY) for structural elucidation .

Q. How can computational modeling optimize the incorporation of this compound into non-natural peptide scaffolds?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict conformational stability. Parameterize force fields with DFT-calculated partial charges for the Boc group .

- Validation : Compare simulated Ramachandran plots with experimental CD spectra. Adjust solvent models (explicit vs. implicit) to reconcile discrepancies .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when using this compound?

Methodological Answer:

- Coupling Conditions : Employ low-temperature (0–4°C) reactions with HOBt/DIC activation to minimize base-induced racemization .

- Monitoring : Use Kaiser test for free amine detection. If racemization exceeds 5%, switch to Fmoc chemistry or incorporate pseudo-proline dipeptides .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer: